molecular formula C20H20ClN3O3 B2682758 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903014-59-4

5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2682758
CAS No.: 1903014-59-4
M. Wt: 385.85
InChI Key: KLHYLTNDHZDMNX-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule designed for research applications. This compound features a complex structure that incorporates multiple pharmacologically relevant motifs, including an indole ring system and a pyridine-3-carboxamide core. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its ability to interact with diverse enzymatic targets . The pyridine-3-carboxamide (nicotinamide) moiety is a fundamental building block found in essential biomolecules like vitamin B6 and is associated with a broad spectrum of biological activities, making it a subject of interest in various research fields . The strategic inclusion of substituents, such as the chloro group and the tetrahydrofuran (oxolane) ether linkage, can significantly influence the molecule's physicochemical properties, binding affinity, and metabolic stability. Such structural features are often explored to optimize a compound's profile for specific research purposes. Molecules containing pyridine-carboxamide linkages have been investigated in numerous studies for their potential bioactivities, which can include antibacterial and insecticidal properties, serving as valuable tools for probing biological mechanisms . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-(2-indol-1-ylethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-17-11-15(12-23-20(17)27-16-6-10-26-13-16)19(25)22-7-9-24-8-5-14-3-1-2-4-18(14)24/h1-5,8,11-12,16H,6-7,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYLTNDHZDMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin receptors, which can modulate various biological processes . The compound may also inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridinecarboxamides

The following table summarizes analogues with modifications to the carboxamide side chain or pyridine substituents:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Data/Applications Reference
Target Compound: 5-Chloro-N-[2-(1H-Indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide Indolylethyl group, oxolan-3-yloxy C21H21ClN4O3* ~428.87* Hypothetical (structural analysis) N/A
5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide 3-Fluorophenyl amide, oxolan-3-yloxy C16H14ClFN2O3 336.75 Commercial availability (Aaron Chemicals)
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 3-Chlorobenzyl, 4-chlorophenyl amide C19H13Cl3N2O2 403.68 Parchem Chemicals product
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorobenzyl, 4-methoxyphenyl amide C20H16Cl2N2O3 403.26 CAS 338977-35-8
5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide Cyclohexenylethyl group, oxan-4-yloxy (tetrahydropyran) C19H25ClN2O3 364.87 CAS 1903462-50-9

Note: Exact molecular weight for the target compound is estimated based on structural similarity.

Key Observations:
  • Indole vs.
  • Oxolane vs. Oxan (Tetrahydropyran) : The oxolan-3-yloxy group in the target compound has a smaller ring size than oxan-4-yloxy (), which could influence metabolic stability and solubility .
  • Chlorophenyl vs. Methoxyphenyl : Electron-withdrawing chlorine substituents () reduce electron density compared to methoxy groups (), affecting reactivity and binding to hydrophobic pockets .
Physicochemical Properties:
  • Melting Points : Fluorophenyl analogues () exhibit higher melting points (~181–183°C) than methoxyphenyl derivatives (), likely due to stronger intermolecular interactions .
  • Solubility : The oxolane/oxan groups improve water solubility compared to purely aromatic substituents, critical for bioavailability .

Pharmacological Potential (Inferred)

While direct pharmacological data for the target compound is unavailable, structural analogues suggest:

  • Kinase Inhibition : Chloropyridinecarboxamides (e.g., ) are explored as kinase inhibitors due to their ATP-binding site compatibility .
  • Anticancer Activity : Indole derivatives often exhibit antiproliferative effects, as seen in related pyrazolecarboxamides () .

Biological Activity

5-Chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and pharmacology. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Antiproliferative Effects

Recent studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting cancer cell growth. The compound is hypothesized to act similarly due to the presence of the indole and pyridine moieties.

Key Findings:

  • GI50 Values : Compounds similar to 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide have demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as EGFR and BRAF, which are critical in cancer proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the indole and pyridine rings can lead to variations in potency and selectivity against cancer cells.

Substituent Effect on Activity
Chlorine at position 5Enhances antiproliferative activity
Oxolane substitutionIncreases solubility and bioavailability
Ethyl groupAffects binding affinity

Study 1: Antiproliferative Activity Assessment

A series of indole derivatives were synthesized and evaluated for their antiproliferative activity. Among these, compounds with similar structural features to 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide exhibited significant inhibition of cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The most potent derivative had a GI50 value of 29 nM, outperforming traditional chemotherapeutics like erlotinib .

Study 2: Mechanistic Insights

In another investigation, the compound was shown to induce apoptosis in cancer cells through modulation of the p53-MDM2 pathway. This pathway is crucial for regulating cell cycle progression and apoptosis, indicating that the compound could effectively halt tumor growth by triggering programmed cell death .

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